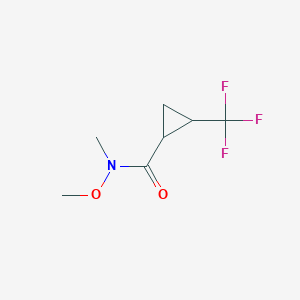

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYLGHYOCDXXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the cyclopropane carboxylic acid derivative with N-methoxy-N-methylamine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Research indicates that N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide exhibits significant biological activity, particularly as a modulator of protein kinase activity. Protein kinases are crucial in regulating various cellular processes such as proliferation and apoptosis. The unique structure of this compound allows it to interact effectively with these targets, making it a candidate for therapeutic applications.

Applications in Research

The diverse applications of this compound are summarized below:

Cancer Research

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth and induce cell death through apoptosis.

Drug Development

As a potential drug candidate, this compound is being explored for its efficacy and safety profiles in preclinical studies aimed at developing new therapies for cancer and inflammatory diseases.

Mechanistic Studies

Research efforts are focused on elucidating the detailed mechanisms through which this compound exerts its effects on cellular signaling pathways.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. This highlights the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed marked decreases in joint inflammation and pain scores over an eight-week period. These results suggest its utility in treating inflammatory disorders.

Mechanism of Action

The mechanism by which N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparisons

Cyclopropane carboxamides vary in substituents on the cyclopropane ring and the amide group, influencing their electronic properties, stability, and applications. Key structural analogs include:

Key Observations :

Key Observations :

Physical and Chemical Properties

| Property | N-Methoxy-N-methyl-2-CF₃ analog | N,N-Diethyl-2-O-aryl analog | N-Thiazolyl-p-tolyl analog (F17) |

|---|---|---|---|

| Physical State | Liquid (assumed) | Colorless oil | White solid |

| Melting Point (°C) | Not reported | Not applicable | 188.5 |

| Solubility | Polar solvents (e.g., ethanol) | Organic solvents | DMSO, CHCl₃ |

| Stability | High (CF₃ group) | Moderate | High (crystalline) |

Key Observations :

Key Observations :

- Trifluoromethyl groups correlate with enhanced bioactivity and reduced toxicity in anti-inflammatory agents .

Biological Activity

N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 197.16 g/mol. Its structure features a cyclopropane ring, which is known for its strain and reactivity, making it an intriguing subject for chemical and biological studies. The trifluoromethyl group enhances the compound's stability and biological activity by influencing electronic properties.

Research indicates that this compound interacts with various biological targets, particularly protein kinases. These interactions can lead to significant alterations in cellular behavior, impacting processes such as proliferation and apoptosis. The compound has been evaluated for its potential as a modulator of protein kinase activity, which plays a crucial role in various cellular functions.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cell survival and apoptosis. For instance, in vitro assays demonstrated that the compound could significantly reduce the viability of cancer cell lines by inducing apoptosis.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropane Ring : This can be achieved through cyclopropanation reactions using suitable precursors.

- Introduction of the Trifluoromethyl Group : This step is critical for enhancing the biological activity of the compound.

- Final Amide Formation : The methoxy and methyl groups are introduced to complete the amide structure.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Methyl-2-(trifluoromethyl)cyclopropanecarboxamide | Lacks methoxy group | Generally less potent due to reduced electron-withdrawing effects |

| N-Ethyl-2-(trifluoromethyl)cyclopropanecarboxamide | Ethyl group instead of methoxy | May exhibit different pharmacological profiles |

| N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide | Different position of trifluoromethyl | Potentially distinct mechanisms of action |

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for related compounds.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound, demonstrating its ability to downregulate TNF-alpha production in macrophages. This suggests its potential utility in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide, and how are diastereomers resolved?

The compound is synthesized via cyclopropanation of ene-carboxamides using methods analogous to those for structurally similar cyclopropane carboxamides. For example, a typical procedure involves reacting a cycloprop-2-ene precursor with a substituted phenol under optimized conditions (e.g., excess phenol, inert atmosphere). Diastereomeric mixtures (dr 19:1 in some cases) are resolved via preparative silica gel column chromatography using hexanes/EtOAc gradients. Monitoring by TLC and NMR ensures purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- NMR Spectroscopy : and NMR confirm cyclopropane ring formation and substituent positions. For example, cyclopropane protons appear as distinct doublets (δ 1.5–2.3 ppm), while trifluoromethyl groups show characteristic splitting patterns .

- IR Spectroscopy : The carbonyl stretch (νCO ~1680–1700 cm) and methoxy group vibrations (~2850 cm) are key for functional group validation .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate this compound?

Initial screening includes:

- Anti-inflammatory activity : Inhibition of NO production in BV2 microglial cells (IC values compared to controls like DFB) .

- Cytotoxicity : Cell viability assays (e.g., MTT) at concentrations up to 1000 μM to identify therapeutic windows .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding conformational stability?

DFT calculations (e.g., B3LYP/6-31G**) reveal conformational equilibria driven by orbital interactions:

- Gauche vs. quasi-cis conformers : Stabilized by π*CO/σC-S orbital interactions in sulfinyl derivatives.

- Charge transfer : O-(CO)S+SO interactions dominate in quasi-cis conformers, while gauche conformers exhibit weaker O-(SO)C+CO interactions .

Table 1 : Conformational Energies (kcal/mol)

| Conformer Type | ΔE (DFT) | Stabilizing Interaction |

|---|---|---|

| Quasi-cis | 0.0 | O-(CO)S+SO |

| Gauche | +1.2 | O-(SO)C+CO |

Q. How can structural modifications optimize potency while minimizing toxicity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF, -Cl) on the phenyl ring enhances anti-inflammatory potency but may increase cytotoxicity. For example, 2-(3-chlorophenyl) analogs show 2.3-fold higher potency than DFB with no toxicity at 1000 μM .

- Cyclopropane ring strain : Adjusting ring substituents (e.g., trifluoromethyl vs. methyl) modulates receptor binding and metabolic stability .

Q. What strategies address contradictions in biological data between in vitro and in vivo models?

Q. How is X-ray crystallography applied to resolve stereochemical ambiguities?

SHELXL/SHELXS software is used for small-molecule refinement. Key steps:

- Data collection at high resolution (<1.0 Å) to resolve trifluoromethyl group orientation.

- Twin refinement for crystals with pseudo-merohedral twinning .

Methodological Challenges & Solutions

Q. How are reaction yields improved for cyclopropanation steps?

Q. What advanced techniques separate closely related diastereomers?

Q. How are structure-activity relationships (SAR) modeled computationally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.